Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate is a synthetic azo dye known for its vibrant color and stability. It is commonly used in various industrial applications, including textile dyeing and printing. The compound is characterized by its complex molecular structure, which includes multiple azo groups and a salicylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate typically involves the diazotization of sulphanilic acid followed by coupling with salicylic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds. The process can be summarized as follows:
Diazotization: Sulphanilic acid is treated with sodium nitrite in an acidic medium to form the diazonium salt.
Coupling: The diazonium salt is then coupled with salicylic acid in a basic medium to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitro groups.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted products vary depending on the substituent introduced.
Scientific Research Applications
Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses, including as an anti-inflammatory agent.
Industry: Widely used in textile dyeing, leather processing, and as a colorant in various products.
Mechanism of Action
The mechanism of action of disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, affecting their function and stability. The pathways involved include:
Binding to proteins: Alters protein conformation and activity.
Interaction with nucleic acids: Can intercalate between DNA bases, affecting replication and transcription.
Comparison with Similar Compounds
Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate is unique due to its specific structure and properties. Similar compounds include:
- Acid mordant Orange 6
- Benzoic acid, 2-hydroxy-5-4-(4-sulfophenyl)azophenylazo-, disodium salt
- Acid chrome orange G
- Acid leather orange CG
These compounds share similar azo structures but differ in their specific functional groups and applications. This compound stands out due to its stability and versatility in various applications.
Properties
CAS No. |
3564-27-0 |
---|---|
Molecular Formula |
C19H14N4NaO6S+ |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
sodium;2-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O6S.Na/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+1 |
InChI Key |
NWKIWBVNPNPSHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 26520; NSC 11712; NSC-11712; NSC11712. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.